molecular formula C24H24N4O B2445965 N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896070-62-5

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No. B2445965
CAS RN: 896070-62-5
M. Wt: 384.483
InChI Key: MRYXPFUBPLLMOH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic chemical compounds with a fused ring structure . They form the central core of a variety of more complex chemical compounds, including some pharmaceuticals . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be analyzed using density functional theory (DFT) and time-dependent DFT calculations . These methods can reveal key features of the molecular structure, such as the dipole moment changes .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be complex and depend on the specific substituents present on the molecule .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines exhibit a range of physical and chemical properties depending on their specific structure. For example, some compounds in this class exhibit excellent thermal stability . The dipole moment changes in these compounds can be calculated and are influenced by the specific substituents present .

Scientific Research Applications

Synthesis and Chemical Reactivity

Pyrazolopyrimidines are synthesized through various condensation reactions involving aminoazoles and other reagents, demonstrating their versatility in heterocyclic chemistry. For instance, three-component condensation reactions involving 5-amino-4-phenylpyrazole with triethyl orthoformate and carbonyl compounds have been utilized to produce substituted pyrazolopyrimidines and pyrazoloquinazolines (D. V. Kryl'skiĭ, K. Shikhaliev, A. S. Chuvashlev, 2010). Furthermore, the cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates has led to the synthesis of 8,10-dimethyl-3-(unsubstituted, methyl, ethyl, n-butyl, phenyl)-4-hydroxypyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones, showcasing the compound's role in facilitating the creation of novel heterocyclic systems (F. El-Essawy, 2010).

Pharmacological Applications

Pyrazolopyrimidine derivatives have been explored for their potential pharmacological applications. Notably, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting their significance in medicinal chemistry and the development of new therapeutic agents (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016). Additionally, the facile, regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs has been reported, with compounds demonstrating promising anti-inflammatory and anti-cancer activities (S. Kaping, U. Kalita, M. Sunn, L. I. Singha, J. N. Vishwakarma, 2016).

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound. Some pyrazolo[1,5-a]pyrimidines are used in the synthesis of heat-resistant explosives, suggesting that they could pose significant safety risks .

Future Directions

Future research on pyrazolo[1,5-a]pyrimidines is likely to focus on the development of novel compounds with improved properties for various applications, including as pharmaceuticals and as materials in the chemical industry .

properties

IUPAC Name

N-(4-ethoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-3-29-19-14-12-18(13-15-19)25-23-20-10-7-11-21(20)26-24-22(16(2)27-28(23)24)17-8-5-4-6-9-17/h4-6,8-9,12-15,25H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYXPFUBPLLMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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